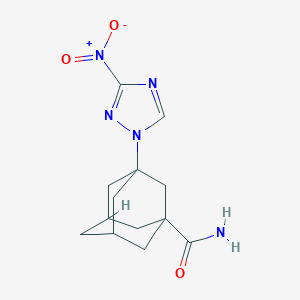![molecular formula C12H13BrCl2N4O B5216593 4-amino-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3,5-dimethyl-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5216593.png)
4-amino-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3,5-dimethyl-1H-1,2,4-triazol-4-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Triazole hybrids with amine-ester functionality have been synthesized due to their notable therapeutic importance . These compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .
Synthesis Analysis
The synthesis of similar compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process is used to create a series of 1,2,3-triazole hybrids containing amine-ester functionality .Chemical Reactions Analysis
1,2,3-Triazoles and its derivatives hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often evaluated at DFT/B3LYP/6-31 + (d) level of theory .Aplicaciones Científicas De Investigación
- SMR000217255 exhibits antifungal properties, making it a potential candidate for combating fungal infections. Researchers have explored its efficacy against various fungal strains, including those causing skin, nail, and systemic infections. Further studies could optimize its use as an antifungal agent in clinical settings .
- The compound’s chemical structure suggests it might interfere with cancer cell growth. Investigating its effects on specific cancer types, such as breast, lung, or colon cancer, could reveal valuable insights. Researchers could explore SMR000217255’s potential as an adjunct therapy or even a standalone treatment .
- SMR000217255’s triazolium moiety hints at possible interactions with neuronal receptors. Researchers could investigate its effects on neurotransmission, neuroprotection, or neurodegenerative diseases. Preliminary studies suggest it might modulate certain receptors, making it an intriguing candidate for neurological research .
- Given its structural features, SMR000217255 may also possess antibacterial activity. Researchers could explore its effectiveness against bacterial strains, including drug-resistant ones. Understanding its mechanism of action and potential synergies with existing antibiotics could be valuable .
- The compound’s unique structure could make it useful in materials science. Researchers might explore its role as a building block for novel materials, such as polymers, nanoparticles, or thin films. Its triazolium ring and halogen substituents could impart specific properties to these materials .
- SMR000217255’s triazolium group suggests it might interact with ion channels. Investigating its effects on specific channels (e.g., potassium, sodium, or calcium channels) could provide insights into cellular signaling and potential therapeutic applications. Ion channel modulators play crucial roles in various physiological processes .
Antifungal Activity
Cancer Research
Neurological Disorders
Antibacterial Properties
Materials Science
Ion Channel Modulation
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-amino-3,5-dimethyl-1,2,4-triazol-4-ium-1-yl)-1-(2,4-dichlorophenyl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N4O.BrH/c1-7-16-17(8(2)18(7)15)6-12(19)10-4-3-9(13)5-11(10)14;/h3-5H,6,15H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQPXKHEEPUZLA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=[N+]1N)C)CC(=O)C2=C(C=C(C=C2)Cl)Cl.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrCl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-[2-(2,4-dichloro-phenyl)-2-oxo-ethyl]-3,5-dimethyl-4H-[1,2,4]triazol-1-ium | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5216510.png)
![1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5216513.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)glycinamide](/img/structure/B5216518.png)
![3-(3-chlorophenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216536.png)


![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5216561.png)






![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5216609.png)